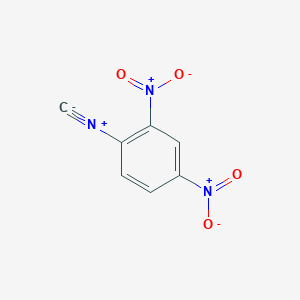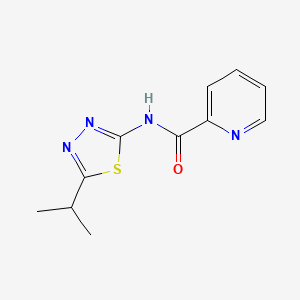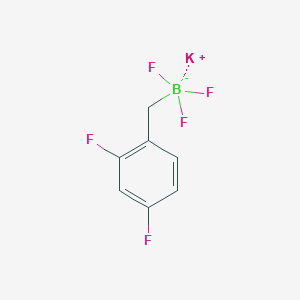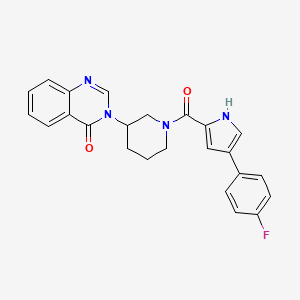
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H21FN4O2 and its molecular weight is 416.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optoelectronic Materials
Quinazoline derivatives, including those structurally related to the specified compound, have been extensively researched for their application in optoelectronic materials. These compounds are integral in the creation of luminescent small molecules and chelate compounds, which are utilized in photo- and electroluminescence. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for novel optoelectronic materials development. Their applications span across organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors, showcasing their versatility in electronic device fabrication (Lipunova et al., 2018).
Anticancer Activity
Quinazoline derivatives have been identified as potent anticancer agents. Their structural flexibility allows for the modification of the benzene and/or pyrimidine rings, leading to novel analogues with significant anticancer properties. These derivatives inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors. This suggests that quinazoline nuclei could be further exploited to identify new anti-colorectal cancer agents with suitable pharmacokinetic profiles, demonstrating their therapeutic potential in cancer treatment (Moorthy et al., 2023).
CNS Acting Drugs
Research has also explored quinazoline derivatives for their potential as central nervous system (CNS) acting drugs. The exploration of functional chemical groups has highlighted heterocycles, including quinazoline, as promising leads for compounds with CNS activity. These compounds could range in effects from depression to euphoria and convulsion, indicating their potential for developing novel CNS therapeutics (Saganuwan, 2017).
Medicinal Chemistry
Quinazoline-4(3H)-one derivatives form an important class of fused heterocycles with significant bioactivity. The stability and versatility of the quinazolinone nucleus have inspired the synthesis of numerous bioactive moieties, leading to the creation of potential medicinal agents. These derivatives exhibit antibacterial activity against common pathogens, highlighting their importance in drug discovery and development (Tiwary et al., 2016).
Propriétés
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c25-18-9-7-16(8-10-18)17-12-22(26-13-17)24(31)28-11-3-4-19(14-28)29-15-27-21-6-2-1-5-20(21)23(29)30/h1-2,5-10,12-13,15,19,26H,3-4,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWIMYLOIKOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)
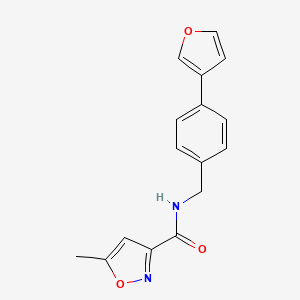
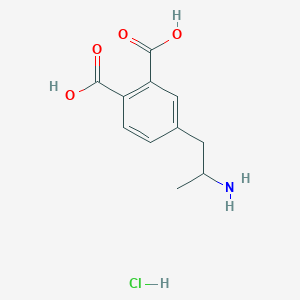
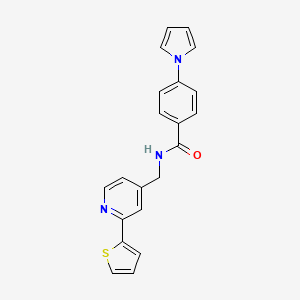
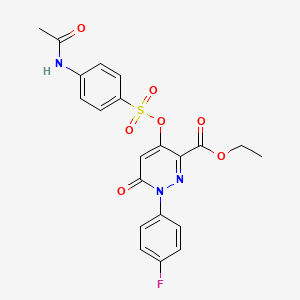

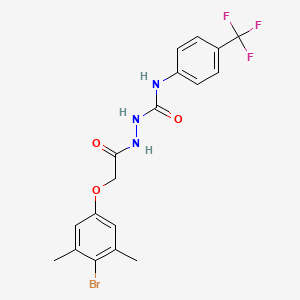
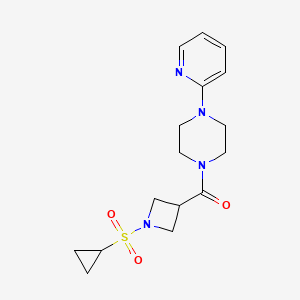
![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2920593.png)
![N-[(1-Hydroxycyclobutyl)-phenylmethyl]prop-2-enamide](/img/structure/B2920599.png)

